An In-Depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decan-7-one: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decan-7-one: A Versatile Heterocyclic Building Block
This guide provides a comprehensive technical overview of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its core structure, physicochemical properties, a proposed synthetic strategy with mechanistic rationale, and its strategic applications as a versatile scaffold for developing novel molecules.
Core Molecular Identity and Physicochemical Properties
1,4-Dioxa-8-azaspiro[4.5]decan-7-one (CAS No. 6813-54-3) is a unique bifunctional molecule. Its structure features a piperidine ring fused in a spirocyclic fashion with a 1,3-dioxolane ring. Critically, the piperidine moiety is oxidized to a lactam (a cyclic amide) at the 7-position, adjacent to the spiro center. This arrangement combines the conformational rigidity of a spirocycle with two distinct, orthogonally reactive functional groups: a secondary lactam and a protected ketone (as an ethylene ketal).
The ketal protection serves a crucial role, masking the reactivity of a ketone group at the 4-position of the original piperidine scaffold. This allows for selective chemical transformations on the lactam portion of the molecule without interference. The ketal can be readily removed under acidic conditions, unmasking the ketone for subsequent derivatization. This "protect-and-reveal" strategy is fundamental to its utility as a synthetic building block.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1,4-dioxa-8-azaspiro[4.5]decan-7-one | [1] |
| CAS Number | 6813-54-3 | [1][2][3] |
| Molecular Formula | C₇H₁₁NO₃ | [1][2][4] |
| Molecular Weight | 157.17 g/mol | [2] |
| SMILES | C1CNC(=O)CC12OCCO2 | [2][4] |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | [2] |
| LogP (Computed) | -0.3605 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature, which is common for specialized, non-commodity chemical intermediates.
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is sparse, a logical and efficient synthetic route can be designed based on established chemical principles. The strategy involves a two-step process starting from the readily available 4-piperidone.
The core causality of this proposed workflow is based on orthogonal protection and selective oxidation:
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Ketalization: The ketone at the 4-position of the piperidine ring is highly reactive and would interfere with selective oxidation at the C-2 position. Therefore, it must be protected first. An ethylene ketal is an ideal choice as it is stable to a wide range of reaction conditions, particularly basic and oxidative conditions, but can be cleanly removed with acid.
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Lactam Formation: Once the C4-ketone is masked, the C-H bonds adjacent to the nitrogen (at the C2 and C6 positions) become the primary targets for oxidation to form the desired lactam.
Caption: Proposed two-step synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7)
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Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-piperidone hydrochloride hydrate, ethylene glycol (1.5 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.), and toluene.
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 1,4-Dioxa-8-azaspiro[4.5]decane, can be purified by vacuum distillation to yield a clear liquid.[5]
Step 2: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (CAS 6813-54-3)
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Setup: In a round-bottom flask, dissolve the 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq.) from Step 1 in a biphasic solvent system such as carbon tetrachloride/acetonitrile/water.
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Reaction: Add sodium periodate (NaIO₄, 4.0 eq.) followed by a catalytic amount of ruthenium(III) chloride (RuCl₃, 0.02 eq.). Stir the mixture vigorously at room temperature. The reaction progress is monitored by the disappearance of the starting material (TLC or LC-MS). This powerful oxidation system is known to convert secondary amines to lactams.
-
Workup: Upon completion, quench the reaction by adding isopropanol. Dilute the mixture with dichloromethane and filter through a pad of celite to remove the ruthenium salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.
Strategic Applications in Drug Development and Materials Science
The true value of this molecule lies in its capacity to serve as a versatile scaffold. The two distinct functional groups can be addressed sequentially to build molecular complexity.
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Lactam Derivatization: The secondary amine proton (N-H) of the lactam is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This provides a straightforward vector for attaching various side chains or linking the scaffold to other molecular fragments.
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Ketal Deprotection and Ketone Chemistry: Treatment with aqueous acid (e.g., HCl in THF/water) will hydrolyze the ketal, revealing the C4-ketone. This newly available carbonyl group can undergo a vast array of transformations, including reductive amination, Wittig reactions, aldol condensations, and Grignard additions, further expanding the chemical space accessible from this single scaffold.
The spirocyclic core imparts conformational rigidity, which is a highly desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This scaffold is particularly relevant for:
-
Fragment-Based Drug Discovery (FBDD): Its low molecular weight and distinct functional handles make it an ideal starting point for fragment elaboration.
-
PROTACs and Molecular Glues: The piperidine-derived core is a common feature in ligands for E3 ligases. Azaspirocyclic motifs are increasingly explored as novel linkers and scaffolds in the design of Proteolysis Targeting Chimeras (PROTACs).[6]
-
Tumor Imaging: The parent structure, 1,4-Dioxa-8-azaspiro[4.5]decane, has been successfully derivatized to create radiolabeled ligands for imaging σ1 receptors, which are overexpressed in many tumors.[7] This highlights the potential of the core scaffold in developing diagnostic agents.
Caption: Reaction pathways illustrating the synthetic utility of the core scaffold.
Self-Validating Protocols: Spectroscopic Characterization
Confirmation of the structure and purity of the final compound is paramount. A multi-pronged analytical approach ensures a self-validating system where data from different techniques corroborate the identity of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit two key features: a strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the six-membered lactam, and strong C-O stretching bands in the 1050-1150 cm⁻¹ region, characteristic of the ethylene ketal. The presence of an N-H stretch around 3200 cm⁻¹ would also be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show distinct signals for the protons on the piperidine ring and the four equivalent protons of the ethylene ketal (typically a singlet around 3.9-4.0 ppm). The N-H proton would appear as a broad singlet.
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¹³C NMR: The spectrum would be defined by the carbonyl carbon of the lactam (~170 ppm), the spiro-ketal carbon (~108 ppm), and the carbons of the ethylene glycol bridge (~64 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. Under electrospray ionization (ESI+), the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to C₇H₁₂NO₃⁺.[4]
By combining these analytical techniques, a researcher can unequivocally confirm the successful synthesis and purity of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, ensuring its suitability for subsequent applications in research and development.
References
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PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]
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PubChemLite. 1,4-dioxa-8-azaspiro[4.5]decan-7-one. PubChemLite. [Link]
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Walz, A. J., & Bae, S. Y. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
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PubChem. 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
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PubChemLite. 1,4-dioxa-8-azaspiro[4.5]decane. PubChemLite. [Link]
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Fischer, S., et al. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
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Global Substance Registration System. 1,4-DIOXA-8-AZASPIRO(4.5)DECANE. GSRS. [Link]
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Google Patents. 8-azaspiro[4][8] decane-7, the preparation method of 9-dione compounds. Google Patents.
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Matrix Fine Chemicals. 1,4-DIOXA-8-AZASPIRO[4.5]DECANE | CAS 177-11-7. Matrix Fine Chemicals. [Link]
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N-Boc Protected Scaffold
Amino Acid Ester
Tetrahedral Intermediate
Ring-Opened Dipeptide Mimetic